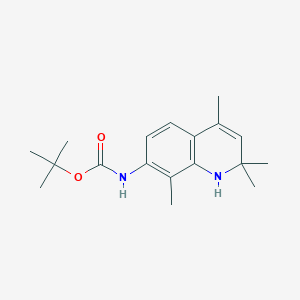

Carbamic acid, (1,2-dihydro-2,2,4,8-tetramethyl-7-quinolinyl)-, 1,1-dimethylethyl ester (9CI)

CAS No.:

Cat. No.: VC17253124

Molecular Formula: C18H26N2O2

Molecular Weight: 302.4 g/mol

* For research use only. Not for human or veterinary use.

Specification

| Molecular Formula | C18H26N2O2 |

|---|---|

| Molecular Weight | 302.4 g/mol |

| IUPAC Name | tert-butyl N-(2,2,4,8-tetramethyl-1H-quinolin-7-yl)carbamate |

| Standard InChI | InChI=1S/C18H26N2O2/c1-11-10-18(6,7)20-15-12(2)14(9-8-13(11)15)19-16(21)22-17(3,4)5/h8-10,20H,1-7H3,(H,19,21) |

| Standard InChI Key | PXBBHBHZVVHTSV-UHFFFAOYSA-N |

| Canonical SMILES | CC1=CC(NC2=C1C=CC(=C2C)NC(=O)OC(C)(C)C)(C)C |

Introduction

Chemical Identity and Structural Analysis

Molecular and Stereochemical Properties

The compound’s IUPAC name, tert-butyl N-(2,2,4,8-tetramethyl-1H-quinolin-7-yl)carbamate, reflects its tert-butoxycarbonyl (Boc)-protected amine group attached to a dihydroquinoline scaffold. Key structural features include:

-

A partially saturated quinoline ring (1,2-dihydro), reducing aromaticity compared to fully unsaturated analogs.

-

Four methyl substituents at positions 2, 2, 4, and 8, enhancing steric hindrance and influencing solubility.

-

A Boc group, commonly used in peptide synthesis to protect amines during multistep reactions .

Table 1: Fundamental Physicochemical Properties

| Property | Value |

|---|---|

| Molecular Formula | C₁₈H₂₆N₂O₂ |

| Molecular Weight | 302.41 g/mol |

| CAS Registry Number | 179898-28-3 |

| Density | 1.028 g/cm³ (predicted) |

| Boiling Point | 452.1±45.0°C (estimated) |

| LogP (Lipophilicity) | 4.87 (indicating high hydrophobicity) |

The Boc group’s electron-withdrawing nature moderates the amine’s nucleophilicity, making the compound stable under basic conditions but susceptible to acidic hydrolysis .

Synthesis and Manufacturing Processes

Laboratory-Scale Synthesis

The synthesis typically involves a two-step protocol:

-

Quinoline Core Formation: Friedländer condensation between 2,2,4,8-tetramethyl-7-aminoquinoline and a ketone precursor under acidic conditions.

-

Carbamate Installation: Reaction of the amine intermediate with tert-butyl chloroformate in dichloromethane, using triethylamine as a base to scavenge HCl .

Critical Reaction Parameters:

-

Temperature: Maintained at 0–5°C during carbamate formation to minimize side reactions.

-

Solvent Choice: Anhydrous dichloromethane ensures high yields by preventing hydrolysis of the chloroformate reagent.

Industrial Production Challenges

Scaling this synthesis requires addressing:

-

Cost of tert-Butyl Chloroformate: Bulk pricing strategies or alternative protecting groups (e.g., Fmoc) may be explored.

-

Waste Management: Recycling triethylamine hydrochloride and optimizing solvent recovery systems.

Chemical Reactivity and Stability

Functional Group Transformations

The compound participates in three primary reaction types:

-

Deprotection: Acidic cleavage of the Boc group (e.g., using trifluoroacetic acid) yields the free amine, pivotal for further derivatization .

-

Oxidation: Treatment with KMnO₄ oxidizes the dihydroquinoline to a fully aromatic quinoline, altering electronic properties.

-

Nucleophilic Substitution: The ester moiety reacts with amines or alcohols under catalytic conditions, enabling diversification of the carbamate group.

Stability Profile

-

Thermal Stability: Decomposes above 200°C, releasing isobutylene and CO₂.

-

Photolytic Sensitivity: The quinoline ring undergoes photodegradation, necessitating storage in amber glass.

Comparative Analysis with Related Carbamate Derivatives

Table 2: Structural and Functional Comparisons

| Compound | Key Structural Difference | Biological Activity |

|---|---|---|

| Rivastigmine | Phenethyl carbamate | AChE/BuChE inhibition (FDA-approved for Alzheimer’s) |

| Donepezil | Piperidine-linked indanone | Selective AChE inhibition |

| Target Compound (9CI) | Tetramethyl-dihydroquinoline | Hypothesized dual ChE inhibition & antioxidant activity |

The tert-butyl group in 9CI enhances blood-brain barrier permeability compared to smaller esters (e.g., methyl), potentially improving CNS bioavailability .

Industrial and Research Applications

Pharmaceutical Intermediate

The Boc-protected amine serves as a versatile intermediate in synthesizing:

-

Peptidomimetics: Incorporating quinoline motifs into peptide backbones for enhanced stability.

-

Small-Molecule Libraries: Diversification via high-throughput substitution reactions.

Material Science

Functionalization of polymers with quinoline-carbamate units improves UV resistance in coatings, leveraging the ring’s absorbance at 300–400 nm.

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume